1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both piperazine and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic uses, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Moiety: Starting with benzhydryl chloride and piperazine, the reaction can proceed under reflux conditions in an appropriate solvent like ethanol.
Indole Attachment: The indole ring can be introduced through a coupling reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Final Assembly: The final step might involve the formation of the ethane-1,2-dione linkage through a condensation reaction, possibly using reagents like oxalyl chloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Mechanism of Action
The mechanism of action for compounds like 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione often involves binding to specific molecular targets, such as receptors or enzymes. The indole moiety might interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dione group.
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of a dione.
Uniqueness
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZXFHAKRFVQPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.